molecular formula C5H3Br2ClN2 B14202521 3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole CAS No. 923035-90-9

3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole

Cat. No.: B14202521
CAS No.: 923035-90-9
M. Wt: 286.35 g/mol
InChI Key: JOSPHELWULATBY-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine atoms at positions 3 and 4, a chlorine atom at position 5, and an ethenyl group at position 1. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole typically involves the reaction of 3,4-dibromo-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The ethenyl group can be introduced through a subsequent reaction with an appropriate vinylating agent under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired substitution pattern is achieved.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dehalogenated or partially reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Dehalogenated pyrazoles.

    Substitution: Functionalized pyrazoles with various substituents.

Scientific Research Applications

3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the ethenyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-vinyl-1H-pyrazole: Similar structure but lacks the bromine atoms.

    3,5-Dibromo-1H-pyrazole: Similar structure but lacks the ethenyl group.

    1-Vinyl-3,5-dichloro-1H-pyrazole: Similar structure but has chlorine atoms instead of bromine.

Uniqueness

3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and ethenyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

923035-90-9

Molecular Formula

C5H3Br2ClN2

Molecular Weight

286.35 g/mol

IUPAC Name

3,4-dibromo-5-chloro-1-ethenylpyrazole

InChI

InChI=1S/C5H3Br2ClN2/c1-2-10-5(8)3(6)4(7)9-10/h2H,1H2

InChI Key

JOSPHELWULATBY-UHFFFAOYSA-N

Canonical SMILES

C=CN1C(=C(C(=N1)Br)Br)Cl

Origin of Product

United States

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